N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique adamantyl and thiazolyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazines with 1,3-diketones under basic conditions.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amino derivatives of the carboxamide.
Substitution: Various substituted thiazole and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The adamantyl group is known for its ability to enhance the binding affinity of molecules to biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antiviral, antibacterial, or anticancer activities, making it a promising lead compound for new drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. Its derivatives might find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets within these targets, while the thiazole and pyrazole rings contribute to the overall binding affinity and specificity. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-3-carboxamide: The carboxamide group is positioned differently on the pyrazole ring.
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-imidazole-5-carboxamide: The pyrazole ring is replaced with an imidazole ring.
Uniqueness
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of its adamantyl, thiazolyl, and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C18H22N4OS |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4OS/c1-22-14(2-3-19-22)16(23)21-17-20-15(10-24-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h2-3,10-13H,4-9H2,1H3,(H,20,21,23) |
InChI Key |
KQCDJHYUAPCGID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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